Journal Name:Energy & Environmental Materials
Journal ISSN:
IF:0
Journal Website:
Year of Origin:0
Publisher:
Number of Articles Per Year:0
Publishing Cycle:
OA or Not:Not
Synthesis and Thermal Adsorption Characteristics of Silver-Based Hybrid Nanocomposites for Automotive Friction Material Application
Energy & Environmental Materials ( IF 0 ) Pub Date: 2023-02-01 , DOI: 10.1155/2023/1003492
Advances in friction materials are imposed on developing multiceramic reinforced hybrid nanocomposites with superior tribomechanical properties. The silver-based matrix metals are gained significance in various applications like bearing, ratchet, and electrical contacts due to their high frictional resistance and good thermal and chemical stability compared to traditional metals. The present research is to develop silver-based hybrid nanocomposites containing alumina (Al2O3) and silicon carbide (SiC) nanoparticles of 50 nm mixing with the ratio of 0 wt% Al2O3/0 wt% SiC, 5 wt% Al2O3/0 wt% SiC, and 5 wt% Al2O3/5 wt% SiC via the semisolid vacuum stir-cast technique. The vacuum technology minimizes casting defects and increases composite properties. The casted composite samples are subjected to study the effect of reinforcement on thermal adsorption, conductivity, diffusivity, and frictional resistance. The composite containing 5 wt% Al2O3np/5 wt% SiCnp is to find optimum thermal and frictional behaviour. The thermal adsorption and frictional resistance are increased by 30% and 27% compared to unreinforced cast silver. The Ag/5 wt% Al2O3np/5 wt% SiCnp hybrid nanocomposite is recommended for automotive friction-bearing applications.
Detail
Adsorption of Cu(II) and Zn(II) onto Activated Carbon from Oil Palm Empty Fruit Bunch Prepared by Two-Step Acid Treatment and Microwave-Assisted Pyrolysis
Energy & Environmental Materials ( IF 0 ) Pub Date: 2023-06-24 , DOI: 10.1155/2023/8122712
This study explores the feasibility of biochar-based activated carbon derived from oil palm empty fruit bunch (EFB) as a potential precursor for the preparation of activated carbon via 2-step H3PO4 activation under microwave-assisted pyrolysis (2ACEFB). The characterization of EFB and 2ACEFB was observed by FTIR and BET, and chemical composition was determined using proximate and elemental analysis data. The adsorptive removal of Cu(II) and Zn(II) from an aqueous solution was studied, and the effects of metal concentration and solution pH were also investigated. The pseudo-second-order equation was properly described, providing the best fit to the observed experimental data. The adsorption capacities of Cu(II) and Zn(II) onto the EFB were 20.28 and 18.06 mg/g, respectively, and improved by 2.04- and 1.89-fold onto the 2ACEFB. The potential of 2ACEFB was also proved by adsorbent reusability with five consecutive circles of the batch experiment without regeneration or treatment. This study demonstrated that 2ACEFB is an efficient adsorbent for eliminating heavy metals from aqueous solutions.
Detail
Application of Mesopore-Activated Red Mud for Phosphorus Adsorption
Energy & Environmental Materials ( IF 0 ) Pub Date: 2022-12-13 , DOI: 10.1155/2022/8351796
In this paper, the mesopore-activated red mud (M-ARM) was prepared by treating red mud (RM) with acid under an ultrasonic batch and through heat treatment at 750 C. The surface area and adsorption average pore width of M-ARM were calculated and obtained values of 13.408 m2 g-1 and 25.160 nm, respectively. Therefore, the maximum adsorption capacity of M-ARM for phosphorus was at 318 K and . At a low initial concentration (75 mg L-1), the phosphorus removal capacity by M-ARM material was up to at 313 K. With the temperature scales varying from 298 to 313 K, the values of Gibbs free energy change () were negative and also vary from -37.47 to -36.68. The phosphorus adsorption process in an aqueous solution is spontaneous, and this adsorption process was exothermic with enthalpy change . From the results of investigations and calculations of thermodynamic values, kinetics, and adsorption capacity of materials, we can confirm that the materials in this study had a low-cost and potential material for applications to treat phosphorus-contaminated water. In addition, the adsorption kinetics of this material for phosphorus were also studied and discussed.
Detail
Bar Adsorbent Microextraction with Carbon-Based Sorbent Layers for the Identification of Pharmaceutic Substances
Energy & Environmental Materials ( IF 0 ) Pub Date: 2023-05-20 , DOI: 10.1155/2023/6153630
Thirteen carbon materials were tested as sorbent layers in bar adsorbent microextraction (BAμE) to monitor hint amounts of 10 common pharmaceutical compounds (PhCs) in surface and groundwater matrices such as surface and groundwater, saltwater, spring water, and sewage. The persistence of trace amounts of three organophosphate insect repellent and cis and trans permethrin (PERM) in water quality matrices is suggested using bar adsorptive microextraction in conjunction with microliquid dissolution accompanied by significant volume injection-gas chromatography-mass spectroscopic analysis able to operate in the particular ion monitoring acquisition mode. Using BAμE to compare several sorbent coatings (five porous carbon and six polymers), it was discovered that activated carbon (AC2) was the optimum compromise among specificity and effectiveness. 17-estradiol, estrone, sulfamethoxazole, diclofenac, triclosan, gemfibrozil, 17-ethinylestradiol, mefenamic acid, and clofibric acid were chosen as system drugs to represent different treatment groups. Despite their lower porosity, statistics revealed that low-T-activated hydrochars, made from carbohydrates and a eutectic salt mixture at constant temperature (e.g., 180°C) and autogenerated pressures, could compete at the top level commercially carbonaceous materials in this purpose. These L-T-activated hydrochars had the best overall recovery (between 21.8 and 83.5 percent) for the simultaneous analysis of ten targeted PhCs with very different physical and chemical possessions, utilizing higher-efficiency liquid chromatography diode array identification.
Detail
Enhanced Adsorptive Removal of Chromium (VI) from Aqueous Solution on Using Aged Refuse: Resource Recovery and Environmental Applications
Energy & Environmental Materials ( IF 0 ) Pub Date: 2023-07-22 , DOI: 10.1155/2023/1643981
“Aged refuse” corresponds to municipal solid waste material dumped in land, for several years. This solid waste material is chosen as an adsorbent for the current study since it is available abundantly in the state of Tamil Nadu, India, and has not been used for any other applications. The current study was conducted to get rid of the element chromium (VI) from wastewater by using the adsorption process. The aged refuse was analytically tested through various processes such as BET, TGA, XRD, SEM, and FTIR to determine the surface morphology, functional groups, thermal stability, nature of the crystalline, and surface area. The researchers conducted the batch adsorption study to validate the influence exerted by different sorts of adsorption parameters like contact time (10-100 min), initial concentration of the pollutant (50 mg·L-1 to 250 mg·L-1), pH (1-7), and the dosage of the adsorbent (0.5 g·L-1-3.0 g·L-1). In the current study, the researchers achieved the maximum adsorption capacity of 195.54 mg·g-1. From the kinetic results, it can be understood that the pseudo-first-order model was the most suitable kinetic model. Further, the study outcomes confirm that the Langmuir isotherm model is the best fit by isotherm studies which indicate the monolayer adsorption process. This study indicated that the aged refuse can be potentially used in removing Cr (VI) from water environment under standard optimized conditions.
Detail
Photocatalytic Degradation of Methyl Green Dye Mediated by Pure and Mn-Doped Zinc Oxide Nanoparticles under Solar Light Irradiation
Energy & Environmental Materials ( IF 0 ) Pub Date: 2023-04-15 , DOI: 10.1155/2023/5069872
Herein this study, pure and manganese- (Mn-) doped ZnO (2 wt. %) nanoparticles have been synthesized using the chemical precipitation method and characterized for the photodegradation of methyl green (MG) pollutant dye under natural sunlight. The structural analysis via XRD patterns has revealed that both intrinsic and Mn-doped ZnO (2 wt. %) samples have hexagonal wurtzite structures with appropriate phase purity, clearly indicating the absence of any external impurity. The incorporation of Mn in the host ZnO lattice has decreased the crystallite size (21.10 → 18.76 nm), and nanoparticle-type surface features with sizes in the 50–100 nm range have been observed through FESEM-based surface morphological studies. Both aforementioned observations have merit in providing more active area and a high surface area to volume ratio for photocatalytic reaction. The investigation of photophysical properties indicates that in Mn-doped ZnO nanoparticles, the absorption peak is blue-shifted by 5 nm (365 → 360 nm), due to the widening of the bandgap. The degradation kinetics of MG dye follow the pseudo-second-order kinetics, and the degradation efficiency has been observed to be 62.78% mediated by pure ZnO and 66.44% by Mn-doped ZnO (2 wt. %) photocatalyst under 60 minutes of sunlight irradiation. Specifically, the rate of photocatalytic reaction (K) ~0.01792 min-1 and ~0.97992 has been achieved for pure ZnO, whereas slightly higher (K) ~0.02072 min-1 and ~0.97299 have been observed for Mn-doped ZnO, respectively. Conclusively, the synergistic interactions with multiple charge transfer pathways, improvement of e−/h+ pair charge separation, improved surface area, and efficient generation of hydroxyl radicals are supposed to be responsible for the highly efficient photocatalytic activity of the Mn–doped ZnO photocatalyst for MG dye.
Detail
Highly Selective Separation of C2H2/CO2 and C2H2/C2H4 in an N-Rich Cage-Based Microporous Metal-Organic Framework
Energy & Environmental Materials ( IF 0 ) Pub Date: 2023-03-01 , DOI: 10.1155/2023/4740672
The separation of acetylene (C2H2) from carbon dioxide (CO2) and the purification of ethylene (C2H4) from C2H2 are quite essential processes for the chemical industry. However, these processes are challenging due to their similar physical properties, including molecule sizes and boiling points. Herein, we report an N-rich cage-based microporous metal-organic framework (MOF), [Cd5(Tz)9](NO3) (termed as Cd-TZ, TZ stands for tetrazole), and its highly efficient separation of C2H2/CO2 and C2H2/C2H4. Single-component gas adsorption isotherms reveal that Cd-TZ exhibits high C2H2 adsorption capacity (3.10 mmol g-1 at 298 K and 1 bar). The N-rich cages in Cd-TZ can trap C2H2 with a higher isosteric heat of adsorption (40.8 kJ mol-1) than CO2 and C2H4 owing to the robust host-guest interactions between the noncoordinated N atoms and C2H2, which has been verified by molecular modeling studies. Cd-TZ shows a high IAST selectivity for C2H2/CO2 (8.3) and C2H2/C2H4 (13.3). The breakthrough simulations confirm the potential for separating C2H2/CO2 and the purification of C2H4 from C2H2.
Detail
Recovering the Soybean Hulls after Peroxidase Extraction and Their Application as Adsorbent for Metal Ions and Dyes
Energy & Environmental Materials ( IF 0 ) Pub Date: 2023-02-22 , DOI: 10.1155/2023/8532316
This study is aimed at extending the soybean hulls’ lifetime by their utilization as an adsorbent for metal ions (Cd2+ and Cu2+) and dyes (Reactive Yellow 39 (RY 39) and Acid Blue 225 (AB 225)). ATR-FTIR spectroscopy, FE-SEM microscopy, and zeta potential measurements were used for adsorbent characterization. The effect of the solution’s pH, peroxidase extraction, adsorbent particle size, contact time, the pollutant’s initial concentration, and temperature on the soybean hulls’ adsorption potential was studied. Before peroxidase extraction, soybean hulls were capable of removing 72% Cd2+, 71% Cu2+ (at a pH of 5.00) or 81% RY 39, and 73% AB 225 (at a pH of 3.00). For further experiments, soybean hulls without peroxidase were used for several reasons: (1) due to their observed higher metal ion removal, (2) in order to reduce the waste disposal cost after the peroxidase (usually used for wastewater decolorization) extraction, and (3) since the soybean hulls without peroxidase possessed significantly lower secondary pollution than those with peroxidase. Cd2+ and Cu2+ removal was slightly increased when the smaller adsorbent fraction (710-1000 μm) was used, while the adsorbent particle size did not have an impact on dye removal. After 30 min of contact time, 92% and 88% of RY 39 and AB 225 were removed, respectively, while after the same contact time, 80% and 69% of Cd2+ and Cu2+ were removed, respectively. Adsorption of all tested pollutants follows a pseudo-second-order reaction through the fast adsorption, intraparticle diffusion, and final equilibrium stage. The maximal adsorption capacities determined by the Langmuir model were 21.10, 20.54, 16.54, and 17.23 mg/g for Cd2+, Cu2+, RY 39, and AB 225, respectively. Calculated thermodynamic parameters suggested that the adsorption of all pollutants is spontaneous and of endothermic character. Moreover, different binary mixtures were prepared, and the competitive adsorptions revealed that the soybean hulls are the most efficient adsorbent for the mixture of AB 225 and Cu2+. The findings of this study contribute to the soybean hulls’ recovery after the peroxidase extraction and bring them into the circular economy concept.
Detail
In Situ Forming MnFe2O4/D201 Magnetic Composite Adsorbents for High Selectivity Adsorption and Deep Treatment of As(V) from Wastewater
Energy & Environmental Materials ( IF 0 ) Pub Date: 2023-04-21 , DOI: 10.1155/2023/9084244
A new magnetic adsorbent, namely, MnFe2O4/D201, with deep-treatment ability and high selectivity adsorption for As(V) was prepared. According to isotherm adsorption and kinetics, As(V) adsorption is primarily used for chemical bonding throughout the single-layer adsorbing process. The maximum As(V) adsorption capacity of MnFe2O4/D201 can reach 35.8 mg/g at pH 3. MnFe2O4/D201 also exhibits higher selectivity adsorption against Cl-, NO3-, SO42-, and PO43-. According to the thermodynamic results, the adsorption process was spontaneous and endothermic. The adsorption capacity is maintained at 81% of the initial after ten adsorption-desorption cycles. As(V) concentrations ranging from 1 mg/L to 10 μg/L can be treated in fixed-bed column experiments. The effectual cure volume of As(V) reaches 1332 BV (26.64 L). The removal mechanism primarily comprises electrostatic attraction and complexation.
Detail
Synthesis and Experimental Thermal Adsorption Characteristics of Epoxy Hybrid Composite for Energy Storage Applications
Energy & Environmental Materials ( IF 0 ) Pub Date: 2023-04-17 , DOI: 10.1155/2023/4817731
Polymer-based matrix hybrid composites meet their demand in various engineering applications and food industries due to their excellent mechanical, thermal, corrosion, and biodegradable performance. The polymer-based hybrid composites have been a better choice for high thermal insulation at low cost. This experiment attempted to find the thermal adsorption characteristics, heat deflection temperature, linear thermal expansion, and thermal conductivity of epoxy hybrid composites, which contained four different layers of Kevlar and basalt fiber fabricated via a low-cost conventional hand mold layup technique. This experiment revealed that the effect of basalt/Kevlar fiber on epoxy increased thermal performance. The results noted that the hybrid composite consists of less Kevlar fiber with the maximum basalt fiber of sample 4, showed excellent thermal adsorption effect on weight loss limited at 70.98%, and a better heat deflection temperature andper °C linear thermal expansion were obtained. Sample 3 exhibited a maximum thermal conductivity of 0.251 W/mK. However, the thermal adsorption of hybrid composite has been limited by more basalt fiber, leading to a 1 wt%/°C decomposition rate.
Detail
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
0 Not